molecular formula C19H17N5S B2716195 4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1207057-93-9

4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine

Cat. No. B2716195
CAS RN: 1207057-93-9
M. Wt: 347.44
InChI Key: OUHYNGYMYAQIHH-UHFFFAOYSA-N
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Description

The compound “4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine” is a complex organic molecule. It contains a pyrazolopyridazine core, which is a bicyclic system with a pyrazole ring fused to a pyridazine ring. This core is substituted at various positions with a methyl group, a pyridylmethylthio group, and a p-tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyrazolopyridazine, pyridine, and phenyl from the p-tolyl group), a thioether linkage (from the pyridylmethylthio group), and a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings, which could participate in electrophilic aromatic substitution reactions. The thioether group could also be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its high degree of aromaticity, the presence of a polar thioether group, and the electron-donating methyl and p-tolyl groups .

Scientific Research Applications

Chemical Synthesis and Antimicrobial Activity

4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine is part of a broader category of heterocyclic compounds that have been extensively researched for their potential applications in medicinal chemistry. These compounds, including various pyrazolo[3,4-d]pyridazine derivatives, have been synthesized and evaluated for their antimicrobial properties. A study highlights the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at producing antibacterial agents. The research found that eight compounds exhibited high antibacterial activities, underscoring the potential of such compounds in developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Antiulcer Potential

The structural analogues of 4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine, particularly those within the imidazo[1,2-a]pyridine and pyridazine frameworks, have been explored for their anticancer and antiulcer properties. Research on substituted imidazo[1,2-a]pyridines and analogues has revealed compounds with significant gastric antisecretory and cytoprotective properties, indicating their potential as antiulcer agents. This body of work includes comprehensive structure-activity relationship studies, metabolic profiles, and evaluations of pharmacodynamics, providing a foundation for the development of therapeutic agents in this class (Kaminski et al., 1987).

Synthesis and Evaluation for Antihypertensive Activity

The synthesis and evaluation of 6-heteroaryl-3-hydrazinopyridazine derivatives, which are closely related to the chemical structure of interest, have demonstrated promising antihypertensive activities. These compounds, through the introduction of various heterocyclic rings such as pyrrole, imidazole, and thiophene into the pyridazine nucleus, have shown significant hypotensive effects in both normotensive and spontaneously hypertensive rats. This suggests their potential application in treating hypertension, with certain derivatives outperforming established antihypertensive drugs (Steiner, Gries, & Lenke, 1981).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of related pyrazolopyridazine compounds. Studies could also be conducted to optimize its synthesis and explore its reactivity .

properties

IUPAC Name

4-methyl-1-(4-methylphenyl)-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-13-5-7-16(8-6-13)24-18-17(11-21-24)14(2)22-23-19(18)25-12-15-4-3-9-20-10-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHYNGYMYAQIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine

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